ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE
Description
Properties
CAS No. |
102004-72-8 |
|---|---|
Molecular Formula |
C15H21NO2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE
The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the crucial secondary amine linkage between the ethyl benzoate (B1203000) and cyclohexane (B81311) moieties.
Multi-step Reaction Sequences for Aromatic Amine Ester Synthesis
A common and versatile method for preparing aromatic amine esters like this compound involves a multi-step sequence. This typically begins with a readily available starting material, such as p-nitrobenzoic acid. The synthesis of a related compound, ethyl 4-aminobenzoate (B8803810) (Benzocaine), a key precursor, can be achieved through the esterification of p-nitrobenzoic acid followed by reduction of the nitro group. One documented method involves the use of iron powder and ethanol (B145695) for the reduction of ethyl p-nitrobenzoate to yield Benzocaine (B179285). google.com Another efficient laboratory-scale method for this reduction is catalytic hydrogenation using a platinum oxide catalyst, which can provide near-quantitative yields. orgsyn.org
Once ethyl 4-aminobenzoate is obtained, the cyclohexyl group can be introduced via nucleophilic substitution. A representative example, though for a different amine, involves heating ethyl p-aminobenzoate with a suitable alkylating agent. For instance, the synthesis of Ethyl-4-(4,4-dimethyl-4-sila-n-hexadecylamino)benzoate is achieved by reacting ethyl-p-aminobenzoate with 4,4-dimethyl-4-sila-n-hexadecyl-p-toluenesulphonate at elevated temperatures. prepchem.com A similar approach could be envisioned for the synthesis of this compound, likely using a cyclohexyl halide or a cyclohexyl derivative with a good leaving group.
Catalytic Approaches in Amination Reactions
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The Buchwald-Hartwig amination stands out as a powerful tool for constructing carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction can be applied to the synthesis of this compound by reacting ethyl 4-halobenzoate (for example, ethyl 4-bromobenzoate) with cyclohexylamine (B46788). The reaction is typically mediated by a palladium catalyst, such as Pd(OAc)₂, in the presence of a suitable phosphine (B1218219) ligand like X-Phos and a base. beilstein-journals.org This approach offers a direct route to the target molecule, often with high yields and good functional group tolerance. The choice of ligand is crucial and can significantly influence the reaction's efficiency. nih.gov
Optimization of Reaction Parameters for Yield and Purity (Academic Context)
In an academic setting, the optimization of reaction parameters is a critical exercise to maximize the yield and purity of the desired product. For the synthesis of this compound, several factors would be investigated. In the context of a nucleophilic substitution reaction between ethyl 4-aminobenzoate and a cyclohexyl halide, parameters such as temperature, reaction time, solvent, and the nature of the base would be systematically varied. For catalytic reactions like the Buchwald-Hartwig amination, the catalyst loading, ligand-to-metal ratio, choice of base, and solvent are key variables that require careful optimization. rsc.org For instance, studies on similar amination reactions have shown that the choice of solvent and base can have a profound impact on the reaction outcome. beilstein-journals.org The goal is to find a set of conditions that provides the highest possible conversion of starting materials and selectivity for the desired product, while minimizing the formation of byproducts.
| Parameter | Nucleophilic Substitution | Buchwald-Hartwig Amination |
| Catalyst | Not applicable | Pd(OAc)₂, Pd₂(dba)₃, etc. |
| Ligand | Not applicable | X-Phos, SPhos, etc. |
| Base | K₂CO₃, NaH, etc. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | DMF, DMSO, Toluene | Toluene, Dioxane, THF |
| Temperature | Room temperature to reflux | Room temperature to >100 °C |
| Reactants | Ethyl 4-aminobenzoate, Cyclohexyl halide | Ethyl 4-bromobenzoate, Cyclohexylamine |
Exploration of Novel Precursors and Intermediates for this compound Analogs
The development of novel synthetic routes often involves exploring alternative precursors and intermediates. This allows for the creation of analogs of this compound with potentially interesting properties.
Reductive Amination Strategies for Cyclohexylamino Moiety Incorporation
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and offers a direct route to the cyclohexylamino moiety. pearson.com This strategy can be applied to synthesize this compound by reacting ethyl 4-oxobenzoate (a keto-ester) with cyclohexylamine in the presence of a reducing agent. Alternatively, and more commonly, ethyl 4-aminobenzoate can be reacted with cyclohexanone (B45756) to form an enamine or imine intermediate, which is then reduced in situ to the desired secondary amine. researchgate.net A variety of reducing agents can be employed for this transformation, including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing the iminium ion over the ketone. researchgate.net
| Precursors | Reducing Agent | Key Intermediate |
| Ethyl 4-aminobenzoate, Cyclohexanone | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Iminium ion |
| Ethyl 4-oxobenzoate, Cyclohexylamine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Iminium ion |
Nucleophilic Substitution Reactions in Benzoate Frameworks
The benzoate framework itself provides opportunities for introducing the cyclohexylamino group through nucleophilic substitution reactions. A common approach involves the reaction of an amine with a benzoate derivative bearing a suitable leaving group on the aromatic ring. For instance, starting with ethyl 4-fluorobenzoate, the fluorine atom can be displaced by cyclohexylamine via a nucleophilic aromatic substitution (SNAAr) reaction. This type of reaction is generally facilitated by the presence of an electron-withdrawing group, such as the ethyl ester, para to the leaving group.
Another strategy involves the Williamson ether synthesis, as demonstrated in the preparation of a related compound, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, where ethyl 4-hydroxybenzoate (B8730719) is reacted with an alkyl bromide. mdpi.com While this specific example leads to an ether linkage, it highlights the reactivity of the benzoate framework in substitution reactions. For the synthesis of this compound, a more direct nucleophilic substitution would involve a leaving group directly on the nitrogen of a precursor like ethyl 4-(tosylamino)benzoate, though this is a less common approach.
Etherification and Esterification Routes for Related Benzoate Derivatives
The formation of the ester linkage in benzoate derivatives is a cornerstone of their synthesis. The most common and direct method is the Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. pbworks.comuomustansiriyah.edu.iq In the context of related compounds, this involves reacting a substituted benzoic acid with an appropriate alcohol. youtube.com
Key Esterification Methodologies:
Fischer-Speier Esterification: This equilibrium reaction involves heating a carboxylic acid (e.g., benzoic acid) and an alcohol (e.g., methanol (B129727) or ethanol) with a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. pbworks.comuomustansiriyah.edu.iqtcu.edu To drive the reaction towards the product, an excess of one reactant is often used, or water is removed as it is formed. tcu.edu
Solid Acid Catalysis: To overcome issues with corrosive and non-recoverable liquid acid catalysts, solid acids such as sulfated zirconia or zirconium/titanium catalysts are being employed. mdpi.com These catalysts are often more environmentally friendly as they can be recovered and reused. mdpi.com For instance, a zirconium metal catalyst with fixed titanium has been shown to effectively catalyze the direct condensation of benzoic acid and methanol. mdpi.com
Transesterification: Benzoate esters can also be synthesized by the transesterification of a readily available ester, like methyl benzoate, with a different alcohol. researchgate.net This method can be advantageous for producing higher boiling point esters from a more volatile one. researchgate.net
In cases where a hydroxyl group is present on the aromatic ring, such as with ethyl 4-hydroxybenzoate, Williamson etherification can be employed to introduce alkyl chains. This reaction involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate) and reacting it with an alkyl halide to form an ether linkage. mdpi.com
Derivatization and Analog Synthesis of the this compound Scaffold
The structure of this compound offers multiple points for modification, allowing for the synthesis of a wide array of analogs. These modifications can systematically alter the molecule's physical, chemical, and biological properties.
Ester Linkage Modifications and Bioisosteric Replacements (e.g., Amide Analogs)
The ester linkage, while central to the compound's identity, is susceptible to hydrolysis. In drug design and materials science, it is often desirable to replace such labile groups with more stable bioisosteres—functional groups with similar physical or chemical properties. ufrj.brcambridgemedchemconsulting.com Bioisosteric replacement is a powerful strategy for optimizing molecular properties, including metabolic stability. drughunter.com
Common bioisosteric replacements for the ester group include:
Amide Linkage: Replacing the ester oxygen with a nitrogen atom (forming an amide) is a classic bioisosteric switch. Amides are generally more resistant to hydrolysis than esters and can act as hydrogen bond donors, altering intermolecular interactions. drughunter.com
Heteroaromatic Rings: Five-membered heteroaromatic rings such as oxadiazoles, triazoles, or oxazoles can serve as effective ester bioisosteres. drughunter.comnih.gov These rings can mimic the geometry and electronic properties of the ester group while offering increased metabolic stability. nih.gov Studies on lysophospholipids have shown that replacing the ester linkage with heteroaromatic rings can preserve biological potency and selectivity while improving stability. nih.gov
The success of a bioisosteric replacement is highly dependent on the specific molecular context. ufrj.br Careful consideration of the electronic, steric, and conformational effects of the replacement is necessary to achieve the desired properties in the new analog. ufrj.br
Substituent Effects on the Benzoate Aromatic Ring System
The properties of the benzoate ring can be finely tuned by introducing substituents at various positions. These substituents exert electronic effects through induction and resonance, which alter the electron density of the aromatic ring and the reactivity of the ester carbonyl group. nih.govyoutube.com
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the aromatic ring through resonance. rsc.org This can enhance the nucleophilicity of the ring and affect the electronic environment of the entire molecule. youtube.comrsc.org
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring, making it more electrophilic. nih.gov These groups also influence the chemical shift of the carbonyl carbon in NMR spectroscopy, with EWGs causing a shielding effect (upfield shift). nih.gov
The interplay between substituents on the benzoyl and phenyl portions of phenyl benzoates demonstrates that these effects are transmitted through the molecule. nih.gov For example, an electron-withdrawing group on one ring can decrease the sensitivity of the carbonyl carbon to substituent changes on the other ring. nih.gov This principle is also observed in benzoxaboroles, where substituent effects on the aromatic ring follow a Hammett relationship with the compound's pKa. nih.gov
| Substituent Type | Example Groups | Effect on Aromatic Ring | Influence on Carbonyl Group (13C NMR) | Reference |
|---|---|---|---|---|
| Electron-Donating (EDG) | -OCH₃, -N(CH₃)₂, -CH₃ | Increases electron density, enhances nucleophilicity | Causes deshielding (downfield shift) | nih.govrsc.org |
| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl | Decreases electron density, enhances electrophilicity | Causes shielding (upfield shift) | nih.gov |
Green Chemistry Principles in the Synthesis of Related Benzoate Esters
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com These principles are increasingly being applied to the synthesis of esters to create more sustainable and efficient methods. uwlax.edu
Solvent-Free or Aqueous Medium Reactions
A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. wjpmr.com Traditional esterification often uses volatile organic solvents and produces acidic waste. mdpi.com
Green Synthetic Approaches:
Solvent-Free Synthesis: Reactions can be performed under solvent-free conditions, often with the aid of microwave irradiation or by grinding reactants together. wjpmr.comrsc.org For example, the synthesis of benzilic acid from benzil (B1666583) has been achieved by grinding the reactants with NaOH, eliminating the need for an ethanol solvent. wjpmr.com Similarly, the oxidation of benzyl (B1604629) alcohol to sodium benzoate has been accomplished in a solvent-free system using an AuAg/TiO₂ catalyst. rsc.org
Microwave-Assisted Synthesis: Microwave heating can significantly accelerate reaction times, reduce energy consumption, and improve yields compared to conventional heating. ijsdr.orgmun.ca The synthesis of butyl benzoate via microwave-assisted esterification was completed in minutes compared to much longer periods for conventional methods. ijsdr.org
Use of Recyclable Catalysts: Employing heterogeneous solid acid catalysts allows for easy separation from the reaction mixture and reuse, minimizing waste. mdpi.commun.ca
| Parameter | Conventional Method (e.g., Reflux with H₂SO₄) | Green Method (e.g., Microwave, Solid Catalyst) | Reference |
|---|---|---|---|
| Solvent | Often requires excess alcohol or other organic solvents | Solvent-free or uses safer solvents like water | wjpmr.comrsc.org |
| Catalyst | Corrosive, non-recyclable liquid acids (e.g., H₂SO₄) | Recyclable, less corrosive solid acids | mdpi.com |
| Energy Consumption | Higher, due to longer reaction times and conventional heating | Lower, due to rapid microwave heating and shorter reaction times | ijsdr.org |
| Waste Generation | Produces acidic liquid waste requiring neutralization | Minimal waste, catalyst can be recycled | mdpi.commun.ca |
| Reaction Time | Hours | Minutes | ijsdr.org |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a significant advancement in synthetic organic chemistry, often lauded as a green chemistry technique that accelerates reaction rates, improves yields, and reduces the use of volatile organic solvents. While specific research literature detailing the microwave-assisted synthesis of this compound is not prevalent, the principles and advantages of this technology can be thoroughly examined through the synthesis of its direct precursor, ethyl 4-aminobenzoate (benzocaine), and other structurally related esters.
The application of microwave irradiation in organic synthesis facilitates efficient energy transfer directly to the reacting molecules, leading to rapid heating. This is distinct from conventional heating methods where heat is transferred through convection and conduction, which is often slower and less efficient. This rapid and uniform heating can overcome activation energy barriers more effectively, leading to dramatically reduced reaction times, often from hours to mere minutes. ajrconline.org
A plausible microwave-assisted route to this compound would involve the N-alkylation of ethyl 4-aminobenzoate with a suitable cyclohexylating agent, such as cyclohexyl bromide or cyclohexyl iodide, potentially in the presence of a base to neutralize the hydrogen halide byproduct. Another potential pathway is the reductive amination between ethyl 4-aminobenzoate and cyclohexanone under microwave conditions, a common method for forming secondary amines.
Research on related compounds demonstrates the clear advantages of this approach. For instance, the esterification step to produce benzocaine, which involves reacting p-nitrobenzoic acid with ethanol, can be completed in just 15 minutes under microwave irradiation. ajrconline.org Similarly, the synthesis of other esters, such as ethyl 3-(thiophen-2-yl) propionate, is achieved in 15 minutes at 80 °C with an 89% yield using microwave assistance. nih.gov
The significant reduction in reaction time is a consistent theme in microwave-assisted organic synthesis. A comparative study on the synthesis of various compounds highlights this benefit.
Comparative Synthesis Data: Conventional vs. Microwave-Assisted Methods
| Compound Synthesized | Conventional Method Time | Microwave-Assisted Method Time | Power | Reference |
|---|---|---|---|---|
| Benzoic Acid | Approx. 30 min | 10 min | 340 W | ajrconline.org |
| 2-Methyl Benzimidazole | Approx. 1 hr | 10 min | 225 W | ajrconline.org |
This data underscores the efficiency of microwave irradiation. The synthesis of procaine (B135) from benzocaine, an N-alkylation reaction analogous to what would be required for the target compound, was achieved with a quantitative conversion in just 12 minutes using a solvent-free microwave protocol. researchgate.net This suggests that a similar microwave-assisted approach for synthesizing this compound could offer substantial improvements in efficiency over classical synthetic routes.
Furthermore, microwave-assisted techniques can enhance the synthesis of precursors. The Grohe-Heitzer reaction to form an intermediate for naphthyridone derivatives, for example, saw reaction times decrease to just 5 minutes with microwave irradiation, compared to the 1-15 hours required by conventional methods at room temperature to 60°C. scielo.org.mx These findings collectively support the high potential of microwave-assisted synthesis as a rapid and efficient method for the production of this compound and its analogs.
Structure Activity Relationship Sar Studies and Molecular Design Theoretical/in Vitro Focus
Theoretical and Computational SAR Modeling of ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE Analogs
Computational modeling serves as a powerful tool to predict the properties and interactions of novel molecules, thereby guiding synthetic efforts. For analogs of this compound, these methods can generate hypotheses about their potential biological targets and binding modes.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov For this compound analogs, a hypothetical QSAR study would involve designing a set of derivatives and calculating various molecular descriptors for each.
The process begins with the generation of a dataset of analogs, where specific parts of the molecule are varied, such as the substituents on the phenyl ring or the nature of the alkyl ester. For each analog, a wide range of descriptors would be calculated. These descriptors fall into several categories:
Electronic Descriptors: Quantify the electronic properties, such as Hammett constants (σ) or atomic charges, which influence electrostatic interactions.
Steric Descriptors: Describe the size and shape of the molecule, such as Molar Refractivity (MR) or Taft steric parameters (Es).
Hydrophobic Descriptors: Account for the molecule's lipophilicity (e.g., LogP), which is crucial for membrane permeability and hydrophobic interactions with a target.
Topological Descriptors: Numerical indices that describe the atomic connectivity and branching of the molecule.
A statistical method, such as Multiple Linear Regression (MLR), would then be used to create an equation that links a selection of these descriptors to a hypothetical activity (e.g., enzyme inhibition constant, IC₅₀). nih.gov A developed MLR model suggests which descriptors are most important in predicting the activity. nih.gov For instance, a hypothetical QSAR model might take the form:
log(1/IC₅₀) = c₁(LogP) + c₂(σ) - c₃(Es) + constant*
This equation would suggest that activity increases with lipophilicity and electron-withdrawing character, but decreases with steric bulk at a certain position. Such models are validated internally (e.g., cross-validation) and externally with a test set of compounds to ensure their predictive power. nih.gov
Table 1: Hypothetical QSAR Descriptors for this compound Analogs
| Analog Substituent (R) | Calculated LogP | Hammett Constant (σ) | Molar Refractivity (MR) | Predicted Activity (Hypothetical) |
|---|---|---|---|---|
| H (Parent) | 4.1 | 0.00 | 70.5 | Baseline |
| 2-Fluoro | 4.2 | +0.06 | 71.0 | Increased |
| 3-Nitro | 4.0 | +0.71 | 75.2 | Significantly Increased |
Pharmacophore modeling is a ligand-based design technique used when the structure of the biological target is unknown. nih.gov A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific target and elicit a biological response.
For this compound, a pharmacophore model can be constructed based on its key structural features:
Hydrogen Bond Donor (HBD): The secondary amine (N-H) group.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ester group.
Aromatic Ring (AR): The central benzene (B151609) ring.
Hydrophobic/Aliphatic Feature (HY): The bulky cyclohexyl ring.
These features can be mapped in 3D space. By analyzing a set of active analogs, a common pharmacophore hypothesis can be generated, defining the precise spatial relationships between these features that are critical for activity. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new, structurally diverse molecules that fit the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov
Table 2: Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Component | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor | -NH- group | Forms H-bond with an acceptor on the receptor (e.g., Asp, Glu, carbonyl backbone). |
| Hydrogen Bond Acceptor | Ester C=O group | Forms H-bond with a donor on the receptor (e.g., Ser, Thr, Arg, Lys). |
| Aromatic Ring | Benzene Ring | Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |
When a potential biological target is identified or hypothesized, molecular docking can be used to predict the preferred binding mode and affinity of a ligand. fip.org This receptor-based computational method fits the ligand into the binding site of a macromolecule (e.g., an enzyme or receptor) and scores the resulting poses based on a scoring function that approximates the binding free energy. researchgate.net
For this compound, a docking simulation could be performed against a model enzyme, such as a protein kinase or cyclooxygenase, which are common targets for inhibitors with similar structural motifs. The simulation would reveal key intermolecular interactions:
Hydrogen Bonds: The N-H group could act as a donor to a key residue in the binding site, while the ester carbonyl could act as an acceptor. nih.gov
Hydrophobic Interactions: The cyclohexyl ring and the phenyl ring would likely be buried in hydrophobic pockets, interacting with nonpolar amino acid residues. researchgate.net
Electrostatic Interactions: The polar regions of the molecule would interact with charged or polar residues in the target's active site.
The results of docking simulations provide a detailed 3D model of the ligand-receptor complex, which can guide the rational design of more potent and selective analogs by suggesting modifications that enhance these favorable interactions. ebi.ac.uk
Conformational Analysis and Stereochemical Considerations of Cyclohexylamino-Benzoate Systems
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of the cyclohexylamino-benzoate scaffold is crucial for understanding how it can adapt its shape to fit into a receptor binding site.
The key sources of flexibility in this compound are:
Rotation Around Single Bonds: There is considerable rotational freedom around the C(phenyl)-N bond and the N-C(cyclohexyl) bond. These rotations determine the relative orientation of the aromatic and aliphatic rings. Studies on related substituted benzoates show that while the ester group tends to be coplanar with the benzene ring to maximize conjugation, bulky substituents can force non-planar conformations. rsc.org
Ester Group Orientation: The ethyl group of the ester has its own conformational flexibility.
Understanding the preferred low-energy conformations is critical. Computational methods, such as molecular mechanics or quantum chemistry calculations, can be used to map the potential energy surface as a function of bond rotations, identifying the most stable conformers that are likely to be biologically relevant.
Impact of Substituent Modifications on Molecular Properties and Reactivity (Theoretical)
Modifying the substituents on the this compound scaffold can profoundly alter its molecular properties and reactivity. These changes can be rationalized using principles of physical organic chemistry.
The Hammett equation provides a framework for quantifying how substituents on the benzene ring affect the reactivity of a functional group by altering its electronic environment. wikipedia.org
Electron-Withdrawing Groups (EWGs): Adding an EWG (e.g., -NO₂, -CN, -CF₃) to the benzene ring would decrease the electron density on the ring and at the amino nitrogen. This would make the N-H proton more acidic and could decrease the basicity of the nitrogen. It would also make the carbonyl carbon of the ester more electrophilic.
Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -OCH₃, -CH₃) would increase electron density, making the amino nitrogen more basic and potentially influencing hydrogen bonding capabilities.
Such modifications have a predictable impact on key physicochemical properties. For instance, studies on aminobenzoate derivatives have shown that the position of substituents significantly affects their photodynamic properties and sensitivity to solvent polarity. rsc.orgnih.gov Theoretical studies on other substituted systems demonstrate that EWGs tend to increase reaction rates by stabilizing negative charge in transition states, while EDGs often have the opposite effect. rsc.org
Table 3: Theoretical Impact of Substituent Modification on this compound
| Modification | Position | Predicted Effect on Molecular Properties | Rationale |
|---|---|---|---|
| Add -NO₂ | Ring (ortho/meta) | Increases acidity of N-H; Decreases basicity of N; Increases electrophilicity of ester carbonyl. | Strong electron-withdrawing inductive and resonance effects. |
| Add -OCH₃ | Ring (ortho/meta) | Decreases acidity of N-H; Increases basicity of N; May alter conformation due to sterics. | Electron-donating resonance effect outweighs inductive withdrawal. |
| Replace Cyclohexyl | Amino Group | Alters steric bulk and lipophilicity; Modifies fit in hydrophobic pockets. | Changing the size/shape of the hydrophobic moiety directly impacts binding. |
Mechanistic Investigations at the Molecular Level Non Clinical
Theoretical Exploration of Binding Interactions with Model Biological Macromolecules (e.g., Ion Channels, Enzymes)
The structure of ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE , featuring a substituted benzene (B151609) ring, an ester group, and a secondary amine with a cyclohexyl moiety, suggests several potential modes of interaction with biological macromolecules like ion channels and enzymes. The aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, which are often found in the binding pockets of proteins. The ethyl ester group can act as a hydrogen bond acceptor, while the secondary amine can serve as both a hydrogen bond donor and acceptor. The bulky and hydrophobic cyclohexyl group is likely to favor binding to nonpolar cavities on a protein's surface.
In the context of ion channels, which are crucial for neuronal signaling and other physiological processes, small molecules can act as blockers or modulators. Theoretical models suggest that aminobenzoic acid derivatives can interact with the inner pore or allosteric sites of ion channels. For instance, the interaction between the α7 nicotinic acetylcholine (B1216132) receptor and the NMDA receptor involves the binding of ligands to the interface between these channels, influencing their function. nih.gov The structural features of This compound would allow it to potentially occupy such binding sites, with the cyclohexyl group providing a hydrophobic anchor.
Regarding enzymes, many possess active sites with well-defined hydrophobic pockets and specific arrangements of amino acid residues capable of forming hydrogen bonds. For example, in the case of aminoacyl-tRNA synthetases, the binding of substrates and inhibitors is a highly specific process involving a network of interactions. nih.gov Computational docking studies on similar heterocyclic compounds, such as benzothiazole (B30560) derivatives, have shown the importance of specific substitutions in determining binding affinity and inhibitory potential against enzymes like BACE-1. nih.gov A similar approach could predict the binding orientation and affinity of This compound to various enzymatic targets.
Kinetic and Thermodynamic Aspects of Ligand-Target Interactions in Model Systems (Theoretical/In Vitro)
The kinetics and thermodynamics of ligand-target binding are critical for determining the efficacy and duration of action of a compound. Kinetic parameters, such as the association (k_on) and dissociation (k_off) rate constants, dictate how quickly a ligand binds to its target and how long it remains bound. Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), describe the spontaneity and the driving forces of the binding process.
The binding of a ligand to a protein is often accompanied by changes in the surrounding water molecules. The displacement of thermodynamically unstable water molecules from a binding site can be a major driving force for ligand binding, contributing favorably to the binding free energy. nih.gov Theoretical methods can be used to calculate the thermodynamics of water molecules at the protein-ligand interface, providing insights into the energetic contributions of solvation and desolvation to the binding event. nih.gov For This compound , the hydrophobic cyclohexyl and ethyl groups would likely displace ordered water molecules from a nonpolar binding pocket, leading to a favorable entropic contribution to the binding affinity.
Influence of Molecular Structure on Interaction Dynamics and Selectivity
The specific arrangement of functional groups in This compound is expected to have a significant impact on its interaction dynamics and selectivity for different biological targets. Structure-activity relationship (SAR) studies on related classes of compounds, such as benzodiazepines and benzothiazoles, have demonstrated that even minor modifications to the chemical structure can lead to substantial changes in biological activity and target selectivity. nih.govchemisgroup.usbenthamscience.com
The presence of the N-cyclohexyl group is a key feature. Compared to a smaller alkyl group, the bulky and conformationally restricted cyclohexyl ring would impose specific steric constraints on the binding pocket. This could enhance selectivity for targets with a complementary binding site. SAR studies on imidazodiazepines have shown that the nature of the substituent at a particular position can determine the selectivity between different receptor subtypes, such as opioid and benzodiazepine (B76468) receptors. mdpi.com
The position of the amino group on the benzoate (B1203000) ring is also critical. Studies on aminobenzoic acid derivatives have shown that the relative positions of the amino and carboxyl groups influence their interaction with targets like DNA. nih.gov The substitution pattern on the aromatic ring can affect the electronic properties of the molecule and its ability to form specific interactions.
Computational Simulations of Molecular Recognition Events
Computational simulations, such as molecular docking and molecular dynamics (MD), are powerful tools for visualizing and understanding the molecular recognition events between a ligand and its target. These methods can predict the preferred binding pose of a ligand in the active site of a protein and estimate the binding affinity.
Molecular docking simulations could be employed to screen a library of potential protein targets for This compound , identifying those with the highest predicted binding affinity. Such studies on benzothiazole-based inhibitors have successfully identified potent compounds and rationalized their activity based on the interactions observed in the docked poses. nih.gov
Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-target complex. MD simulations can reveal the flexibility of both the ligand and the protein, the stability of the binding interactions over time, and the role of solvent molecules in the binding process. For example, MD simulations have been used to study the interactions between single-walled carbon nanotubes and amino acids, revealing the most favorable binding configurations. unison.mx A similar approach for This compound would elucidate the key intermolecular forces that stabilize its complex with a given biological target.
Computational Chemistry and Cheminformatics
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of molecules. nih.gov Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G+(d,p), to optimize the molecular structure and compute various electronic parameters. nih.gov These studies are fundamental to understanding the intrinsic nature of the compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior and reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness. researchgate.net
Chemical Softness (S): The reciprocal of hardness (1 / η), indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons, calculated as χ² / (2η).
While specific DFT calculations for ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE were not found in the provided search results, the following table illustrates the typical data generated from such an analysis.
| Descriptor | Formula | Typical Value (Illustrative) | Significance |
| EHOMO | - | Data not available | Energy of the highest occupied molecular orbital |
| ELUMO | - | Data not available | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Data not available | Propensity to donate electrons |
| Electron Affinity (A) | -ELUMO | Data not available | Propensity to accept electrons |
| Electronegativity (χ) | (I+A)/2 | Data not available | Measure of electron-attracting tendency |
| Chemical Hardness (η) | (I-A)/2 | Data not available | Resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | χ²/(2η) | Data not available | Global electrophilic nature of the molecule |
Note: Specific values for this compound are not available in the searched literature.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. researchgate.net These maps illustrate the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net The MEP map is crucial for predicting how a molecule will interact with other molecules, including electrophilic and nucleophilic attacks in chemical reactions and non-covalent interactions in biological systems. researchgate.netnih.gov For instance, the negative potential regions (e.g., around oxygen or nitrogen atoms) are susceptible to electrophilic attack, while positive potential regions (e.g., around hydrogen atoms attached to electronegative atoms) are prone to nucleophilic attack. researchgate.net
An MEP analysis of this compound would likely show negative potential around the carbonyl oxygen of the ester group and the nitrogen of the amino group, indicating these as sites for electrophilic interaction. Positive potentials would be expected around the N-H proton and the protons on the cyclohexyl and aromatic rings.
Theoretical vibrational frequency calculations, typically performed using DFT methods, are used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. nih.gov This comparison between theoretical and experimental spectra helps to confirm the molecular structure and understand its dynamic properties. Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity.
Molecular Dynamics (MD) Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of this compound and its interactions with different environments, such as solvents or biological macromolecules. stuba.sk For example, MD simulations could be used to explore how the compound behaves in an aqueous environment versus a non-polar solvent, revealing information about its solubility and the stability of different conformers. While studies on related compounds have explored excited-state dynamics in various solvents, specific MD simulation data for this compound is not detailed in the available literature. rsc.org
In Silico Screening and Virtual Library Design Based on the Cyclohexylamino Benzoate (B1203000) Scaffold
The cyclohexylamino benzoate scaffold present in this compound can serve as a starting point for the design of new molecules with desired properties. In silico screening involves using computational methods to search large databases of virtual compounds to identify those that are likely to be active against a specific biological target. nih.gov
Virtual library design takes this a step further by generating novel compounds based on a core scaffold. scispace.comchemrxiv.org Tools like LibINVENT can create extensive libraries of related molecules by attaching various chemical groups (decorations) to the central scaffold through specified chemical reactions. chemrxiv.orgchalmers.se This approach allows for the systematic exploration of the chemical space around the cyclohexylamino benzoate core to optimize properties like binding affinity, selectivity, or pharmacokinetic profiles for drug discovery purposes. nih.gov
ADMET Prediction via Computational Models (Theoretical Pharmacokinetics and Drug-likeness)
Before a compound can be considered a potential drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. Computational models offer a rapid and cost-effective way to predict these properties. nih.gov These models assess "drug-likeness" based on rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Other computational tools can predict properties like aqueous solubility, blood-brain barrier permeability, and potential interactions with metabolic enzymes.
The following table outlines the kind of data generated in a computational ADMET prediction for a compound like this compound.
| Property | Description | Predicted Value (Illustrative) |
| Molecular Weight | Mass of one mole of the substance. | Data not available |
| LogP | Octanol-water partition coefficient; a measure of lipophilicity. | Data not available |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Data not available |
| Hydrogen Bond Acceptors | Number of N and O atoms. | Data not available |
| Polar Surface Area (PSA) | Surface sum over all polar atoms, an indicator of membrane permeability. | Data not available |
| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness. | Data not available |
Note: Specific ADMET prediction values for this compound are not available in the searched literature.
Exploration of Alternative Applications and Unconventional Research Avenues
ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE as a Synthetic Intermediate for Novel Chemical Entities
The molecular architecture of this compound, featuring a secondary amine, an aromatic ring, and an ester group, makes it a versatile precursor for the synthesis of more complex molecules. These reactive sites offer opportunities for a variety of chemical transformations.
A closely related isomer, ethyl 3-amino-4-(cyclohexylamino)benzoate, also known as Ferrostatin-1, is a well-documented potent inhibitor of ferroptosis, a form of regulated cell death. biosynth.comnih.gov Ferrostatin-1 acts as a radical-trapping antioxidant, highlighting the potential for derivatives of cyclohexylamino benzoates to serve as scaffolds for biologically active compounds. nih.gov The synthetic accessibility of these compounds allows for modifications to tune their properties for various therapeutic or research applications.
Precursor in Polymer Chemistry (e.g., Polycondensation Initiators)
In polymer chemistry, molecules with specific functional groups can act as initiators, monomers, or modifiers to influence the properties of the resulting polymers. While direct studies on this compound as a polycondensation initiator are not extensively documented, analogous compounds provide a strong basis for its potential in this area. For instance, ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), an aromatic amine and benzoate (B1203000) ester, is a well-known co-initiator in photopolymerization reactions. rsc.orgnih.gov It is often used in combination with photoinitiators like camphorquinone (B77051) (CQ) in dental resin composites. nih.gov
The general class of benzoate esters can be involved in polymerization processes. For example, ethyl propanoate has been investigated as a precursor for creating biodegradable polyesters through catalytic transesterification. patsnap.com This suggests that under appropriate conditions, the ester group of this compound could participate in polymerization reactions.
The amino group also presents a reactive site for polymerization. Diamines are common monomers in the synthesis of polyamides and polyimides through polycondensation reactions. The secondary amine in this compound could potentially react with diacyl chlorides or dianhydrides to be incorporated into a polymer backbone, thereby introducing the cyclohexyl and benzoate moieties as pendant groups.
Building Block for Complex Heterocyclic Systems
Heterocyclic compounds are of great importance in medicinal chemistry and materials science. The structure of this compound provides a scaffold for the synthesis of various heterocyclic systems. The ortho-amino-ester functionality on the benzene (B151609) ring is a key feature for cyclization reactions.
For example, derivatives of aminobenzoates can undergo intramolecular cyclization or react with other bifunctional molecules to form heterocycles. Reactions involving the amino group and the adjacent aromatic carbon or the ester functionality can lead to the formation of benzodiazepines, quinazolinones, or other fused heterocyclic systems, which are prevalent in pharmacologically active molecules.
Investigation of this compound in Material Science Applications
The unique combination of a rigid aromatic core and a flexible cycloaliphatic group in this compound suggests its potential for use in the development of new materials with tailored properties.
Organogelator Properties and Mechanism of Gelation
Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, immobilizing the solvent and creating a gel. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.
The structure of this compound contains key features that are often found in organogelators: a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the carbonyl oxygen atoms), an aromatic ring capable of π-π stacking, and a cyclohexyl group that can participate in van der Waals interactions.
A study on a similar molecule, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, demonstrated its potential as an effective organogelator for removing oil spills. mdpi.com This molecule also possesses amide and ester functionalities that facilitate intermolecular forces necessary for gelation. mdpi.com This suggests that this compound could exhibit similar gelating properties in certain organic liquids, a hypothesis that warrants experimental investigation. The mechanism of gelation would likely involve the formation of fibrous aggregates through directional hydrogen bonding and π-π stacking interactions.
Potential in Polymer Additives or Modifiers
Beyond being a precursor, this compound could be used as an additive to modify the properties of existing polymers. Its aromatic structure suggests potential as a UV stabilizer, as aromatic compounds can absorb UV radiation and dissipate the energy harmlessly.
Furthermore, its antioxidant potential, inferred from the activity of related compounds like Ferrostatin-1, could make it a useful stabilizer against thermal or oxidative degradation in polymers. nih.gov The cyclohexyl group can act as an internal plasticizer, increasing the flexibility and processability of rigid polymers. As seen with ethyl 4-(dimethylamino)benzoate (EDB) in dental resins, such molecules can significantly influence the final properties of the polymer network, including hardness and stability. nih.gov
Photophysical Properties and Photo-Induced Reactions of Benzoate Esters
Benzoate esters, as a class of compounds, exhibit interesting photophysical and photochemical properties. They can absorb UV light, leading to electronic excitation. The fate of the excited molecule can vary, including fluorescence, phosphorescence, or photochemical reaction.
Research has shown that simple benzoate esters like methyl benzoate can undergo photochemical reactions such as hydrogen abstraction and cycloaddition with olefins. rsc.org These reactions are thought to occur from the excited singlet state of the ester. rsc.org
More complex benzoate esters have been studied for their role as photosensitizers. nih.gov For example, certain benzoate esters can act as catalysts in light-powered fluorination reactions. nih.gov They can form a charge-transfer complex with other reagents, which then absorbs light at longer wavelengths, enabling reactions under visible light. nih.gov The substitution on the benzoate ring can significantly influence the efficiency and outcome of these photochemical processes. nih.gov
The introduction of an amino group at the para position, as in this compound, is known to cause a significant red-shift in the absorption spectrum and can enhance fluorescence properties due to intramolecular charge transfer (ICT) character in the excited state. The photophysical properties are also influenced by the solvent environment.
The table below summarizes the potential applications and the key structural features of this compound that enable them.
| Potential Application Area | Key Structural Feature(s) | Plausible Mechanism/Function |
| Synthetic Intermediate | Secondary amine, ester group, aromatic ring | Precursor for biologically active molecules (e.g., heterocycles), monomer for polyamides/polyimides. |
| Polymer Chemistry | Ester and amino groups | Co-initiator in photopolymerization, monomer in polycondensation reactions. |
| Material Science (Organogelator) | N-H donor, C=O acceptors, aromatic ring | Self-assembly via hydrogen bonding and π-π stacking to form fibrous networks. |
| Material Science (Polymer Additive) | Aromatic ring, amino group | UV stabilizer, antioxidant, plasticizer. |
| Photochemistry | Benzoate ester chromophore, amino group | Light absorption, photosensitization, participation in photo-induced reactions. |
Environmental Fate or Degradation Studies of Related Benzoate Compounds
Research indicates that Et-PABA is rarely detected in environmental water samples, despite its hydrophilicity and extensive usage. researchgate.netnih.gov This suggests that it undergoes transformation processes in the natural environment. The primary degradation mechanism for Et-PABA is believed to be photocatalysis. researchgate.netnih.gov This process involves the breakdown of the compound when exposed to light.
Studies have identified several transformation products (TPs) of Et-PABA resulting from photocatalysis. The proposed transformation pathways include (de)hydroxylation, demethylation, and molecular rearrangement. researchgate.netnih.gov Importantly, toxicological assessments using luminescent bacteria have shown that the irradiation-derived transformation products of Et-PABA are less toxic than the parent compound. researchgate.net
The degradation of benzoate compounds, in general, can occur through various aerobic and anaerobic pathways in bacteria. nih.govethz.ch Aerobic degradation often involves the hydroxylation of the aromatic ring to form catechol, which is then further broken down. nih.govethz.ch Anaerobic degradation, on the other hand, typically starts with the activation of benzoate to benzoyl-CoA, followed by ring reduction and a modified β-oxidation pathway. nih.govnih.gov The specific pathway utilized can depend on the bacterial species and the presence of oxygen. nih.govnih.gov
Given the structural similarities, it is plausible that this compound could also be susceptible to photodegradation in the aquatic environment. The cyclohexylamino group may influence the rate and products of degradation compared to the simpler amino group in Et-PABA. Further research would be necessary to confirm the specific degradation pathways and the ecotoxicity of any resulting transformation products.
Table 1: Environmental Degradation Pathways of Related Benzoate Compounds
| Degradation Pathway | Description | Relevant Compounds |
| Photocatalysis | Degradation induced by light, often leading to (de)hydroxylation, demethylation, and molecular rearrangement. | Ethyl 4-aminobenzoate (B8803810) (Et-PABA) researchgate.netnih.gov |
| Aerobic Bacterial Degradation | Initial hydroxylation of the aromatic ring to form catechol, followed by ring cleavage. | Benzoate nih.govethz.ch |
| Anaerobic Bacterial Degradation | Activation to benzoyl-CoA, followed by ring reduction and β-oxidation. | Benzoate nih.govnih.gov |
Electrochemical Properties and Applications in Sensor Development (Research Prototypes)
Direct research into the electrochemical properties and sensor applications of this compound is not prominent in the available literature. However, the broader class of benzoate and aminobenzoic acid derivatives has been explored for use in electrochemical sensors. mdpi.commdpi.com These sensors are devices that can detect specific chemical substances by measuring changes in electrical signals.
The development of electrochemical sensors often involves modifying the surface of an electrode with materials that can selectively interact with the target analyte. nih.govnih.gov Carbon-based nanomaterials are frequently used as a platform for these sensors due to their high conductivity and large surface area. mdpi.comnih.gov
For instance, research has demonstrated the fabrication of electrochemical sensors for the detection of compounds like methylparaben, a type of benzoate ester. mdpi.com These sensors can be constructed using renewable carbon materials modified with nanoparticles to enhance their sensitivity and selectivity. mdpi.com Similarly, sensors for other phenolic compounds and derivatives have been developed using electropolymerized films on electrode surfaces. nih.gov The polymer layer can improve the analytical performance of the sensor by selectively binding to the target molecule. nih.gov
Given the structure of this compound, which contains an electrochemically active amino group and a benzoate ester moiety, it is conceivable that this compound could be a target for electrochemical detection or even a component in a sensor assembly. The amino group can be oxidized at an electrode, providing a measurable electrical signal. The specificity of this signal could be harnessed for analytical purposes.
Future research could explore the electropolymerization of this compound or its use as a modifying agent on an electrode surface to create a sensor for other molecules. The interaction of its cyclohexylamino group with specific analytes could potentially lead to the development of a selective sensor.
Table 2: Components of Research Prototype Electrochemical Sensors for Related Compounds
| Sensor Component | Function | Example Application |
| Modified Electrode | Provides the surface for the electrochemical reaction and enhances sensitivity/selectivity. | Renewable carbon modified with antimony nanoparticles for methylparaben detection. mdpi.com |
| Electropolymerized Film | Creates a selective layer on the electrode to interact with the target analyte. | Electropolymerized natural phenolic antioxidants for various analytical applications. nih.gov |
| Carbon Nanomaterials | Increase the conductivity and surface area of the electrode. | Used in various sensors for enhanced performance. mdpi.comnih.gov |
Future Directions and Emerging Research Trends
Integration of Artificial Intelligence and Machine Learning in ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate discovery and innovation. For this compound, these computational approaches can be leveraged to predict its behavior and to design novel, related compounds with tailored properties.
Predictive Modeling for Synthesis and Reactivity
The synthesis of this compound, and its potential reactions, can be significantly optimized through the use of predictive modeling. Machine learning algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes of new synthetic routes. By analyzing the structural features of reactants and the reaction conditions, these models can forecast product yields, identify potential byproducts, and even suggest optimal reaction parameters. This approach can minimize the need for extensive trial-and-error experimentation, saving time and resources. For instance, a model could be developed to predict the efficiency of the N-alkylation of ethyl 4-aminobenzoate (B8803810) with various cyclohexylating agents under different catalytic conditions.
The reactivity of this compound in various chemical transformations can also be predicted. For example, by analyzing its electronic and steric properties, machine learning models can estimate its susceptibility to electrophilic or nucleophilic attack, its potential for oxidation or reduction, and its stability under different conditions. This predictive capability is invaluable for designing subsequent synthetic steps or for understanding its potential degradation pathways.
Automated Design of Novel Analogs
Generative AI models can be employed to design novel analogs of this compound with desired properties. By defining a set of target characteristics, such as enhanced solubility, specific binding affinity for a biological target (in a non-clinical context), or improved material properties, these algorithms can generate a vast array of new molecular structures. These in silico designed compounds can then be screened virtually for their predicted properties, and the most promising candidates can be selected for synthesis and experimental validation. This automated design process can dramatically accelerate the discovery of new molecules with optimized functionalities. For example, an algorithm could be tasked with generating derivatives that maintain the core cyclohexylamino-benzoate scaffold but with modifications predicted to enhance its thermal stability.
Multicomponent Reactions for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials, offer a highly efficient and atom-economical approach to chemical synthesis. The application of MCRs to the synthesis of this compound and its derivatives represents a promising future direction.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of complex molecules with peptide-like structures. beilstein-journals.orgnih.govnih.govbaranlab.org For instance, a Ugi four-component reaction could potentially be designed to construct the core structure of this compound or its analogs in a single step. beilstein-journals.orgnih.govnih.gov This would involve the reaction of an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. The versatility of these reactions allows for the rapid generation of a library of diverse analogs by simply varying the starting components.
| Multicomponent Reaction | Reactants | Potential Product | Key Advantage |
| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine, Carbonyl Compound | α-Acylamino Amide | High structural complexity in a single step |
| Passerini Reaction | Isocyanide, Carboxylic Acid, Carbonyl Compound | α-Acyloxy Carboxamide | Atom-economical and convergent |
The development of novel MCRs that are tailored for the synthesis of 4-aminobenzoate derivatives is an active area of research. These advancements could provide more direct and environmentally friendly routes to this compound, reducing the number of synthetic steps and minimizing waste generation.
Advanced Characterization Techniques for In Situ Monitoring of Reactions
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound can be achieved through the use of advanced in situ characterization techniques. These methods allow for the real-time monitoring of a chemical reaction as it occurs, providing valuable insights into the formation of intermediates, the consumption of reactants, and the influence of reaction parameters.
Raman spectroscopy is a powerful tool for in situ reaction monitoring, as it can provide detailed information about the molecular vibrations of the species present in the reaction mixture. researchgate.netmdpi.comcapes.gov.brresearchgate.netnih.gov By tracking the changes in the Raman spectrum over time, it is possible to follow the progress of the reaction and identify key reaction intermediates. For example, in the synthesis of this compound, Raman spectroscopy could be used to monitor the disappearance of the starting materials and the appearance of the product, as well as to detect any transient species that may be formed. researchgate.netmdpi.comcapes.gov.br
Other spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can also be adapted for in situ monitoring. The data obtained from these techniques can be used to develop detailed kinetic models of the reaction, which can then be used to optimize the reaction conditions for improved yield and purity.
Exploration of Chiral Analogs and Stereoselective Synthesis
The cyclohexyl ring in this compound presents the possibility of stereoisomerism if substituents are introduced on the ring. The exploration of chiral analogs and the development of stereoselective synthetic methods to access them is a significant future research direction. The different stereoisomers of a molecule can have distinct properties and biological activities, making it crucial to be able to synthesize and study them in their pure forms.
The development of stereoselective methods for the synthesis of chiral cyclohexylamines is an active area of research. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The resulting enantiomerically pure cyclohexylamines could then be used to synthesize chiral analogs of this compound.
Once chiral analogs are synthesized, their separation and characterization become critical. Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, are essential for separating enantiomers and determining their enantiomeric purity. mdpi.commdpi.comnih.govnih.gov
| Technique | Application in Chiral Analog Research |
| Asymmetric Catalysis | Stereoselective synthesis of chiral cyclohexylamine (B46788) precursors |
| Chiral Chromatography (e.g., HPLC) | Separation and purification of enantiomers of chiral analogs |
| Circular Dichroism (CD) Spectroscopy | Characterization of the stereochemistry of chiral analogs |
Deepening Understanding of Molecular Interactions through Biophysical Methods (Non-Clinical)
To understand the potential of this compound to interact with biological macromolecules, a variety of biophysical methods can be employed in a non-clinical research setting. These techniques provide quantitative data on binding affinities, kinetics, and thermodynamics of molecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions between small molecules and proteins at an atomic level. nih.govnih.gov By observing changes in the NMR spectra of a protein upon the addition of this compound, it is possible to identify the binding site and to determine the affinity of the interaction. nih.gov
Surface Plasmon Resonance (SPR) is another valuable biophysical technique for characterizing molecular interactions in real-time. nih.gov In an SPR experiment, one of the interacting partners (e.g., a protein) is immobilized on a sensor surface, and the other (e.g., this compound) is flowed over the surface. The binding and dissociation of the molecules can be monitored by detecting changes in the refractive index at the sensor surface, providing kinetic and affinity data. nih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of two molecules. This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS).
These biophysical methods, among others, will be instrumental in elucidating the molecular interactions of this compound and its analogs, providing a foundation for understanding their structure-activity relationships in non-clinical contexts.
Q & A
Q. What are the recommended synthetic routes for ethyl 4-(cyclohexylamino)benzoate, and how can reaction conditions be optimized for high yield?
A common approach involves a nucleophilic aromatic substitution or condensation reaction. For example, reacting ethyl 4-fluorobenzoate with cyclohexylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ as a catalyst. Temperature optimization (typically 80–120°C) and solvent selection are critical: ethanol or toluene may improve solubility and reduce side reactions. Monitoring progress via TLC or HPLC ensures reaction completion. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields high-purity product .
Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- ¹H/¹³C NMR : The cyclohexylamino group’s protons (δ 1.2–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns. The ester carbonyl (C=O) appears at ~168–170 ppm in ¹³C NMR.
- IR : Stretching frequencies for N–H (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C–N (1250–1350 cm⁻¹) validate functional groups.
- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak matching the molecular weight (C₁₅H₂₁NO₂, calculated 263.32 g/mol).
Cross-validation with X-ray crystallography (e.g., SHELX refinement ) resolves ambiguities in stereochemistry.
Advanced Research Questions
Q. How does the cyclohexylamino substituent influence the compound’s electronic properties and reactivity in polymer or resin applications?
The cyclohexylamino group acts as an electron-donating substituent, altering the benzoate ring’s electron density. This enhances nucleophilicity in polymerization reactions (e.g., as a co-initiator in resin cements). Compared to dimethylamino analogs (e.g., ethyl 4-(dimethylamino)benzoate ), the bulky cyclohexyl group may reduce steric accessibility but improve thermal stability. Computational studies (DFT) can quantify charge distribution and predict reactivity in radical polymerization systems.
Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?
Discrepancies may arise from polymorphism, solvate formation, or dynamic effects in solution. Strategies include:
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity, such as enzyme inhibition?
- In vitro assays : Screen against target enzymes (e.g., kinases, esterases) using fluorescence-based or calorimetric assays. Compare IC₅₀ values with analogs like ethyl 4-(dimethylamino)benzoate .
- Molecular docking : Use software (AutoDock, Schrödinger) to model interactions between the cyclohexylamino group and enzyme active sites.
- Metabolic stability tests : Assess hepatic microsomal degradation to prioritize derivatives for in vivo studies .
Q. What computational methods are suitable for predicting its photophysical properties or interactions with biomolecules?
- Time-dependent DFT (TD-DFT) : Predicts UV-Vis absorption spectra by simulating electronic transitions.
- Molecular dynamics (MD) simulations : Models interactions with lipid bilayers or proteins, highlighting binding affinities and conformational flexibility.
- Hirshfeld surface analysis : Quantifies intermolecular interactions in crystal structures .
Methodological Challenges and Data Analysis
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?
- Solvent screening : Test polar (ethanol, acetonitrile) and non-polar (hexane, toluene) solvents for slow evaporation.
- Temperature gradients : Gradual cooling from 40°C to 4°C promotes crystal growth.
- Additives : Small amounts of cyclohexane or dioxane may improve crystal quality. SHELXD is recommended for phase problem resolution in challenging cases.
Q. What are common pitfalls in interpreting mass spectrometry data for this compound?
- Adduct formation : Sodium or potassium adducts ([M+Na]⁺, [M+K]⁺) may obscure the molecular ion peak. Use soft ionization (ESI) and collision-induced dissociation (CID) to fragment adducts.
- Isotopic patterns : Confirm the presence of chlorine/bromine (if applicable) via isotopic signature analysis.
Safety and Handling Considerations
Q. What precautions are necessary when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- PPE : Nitrile gloves and safety goggles are mandatory.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Reference safety protocols for structurally similar benzoates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
